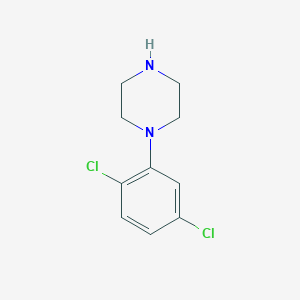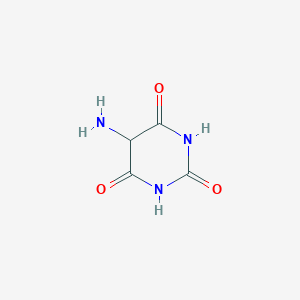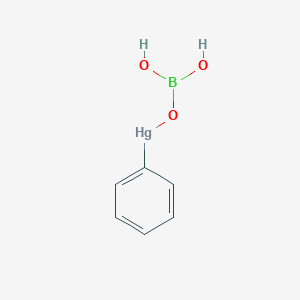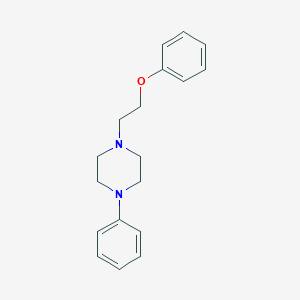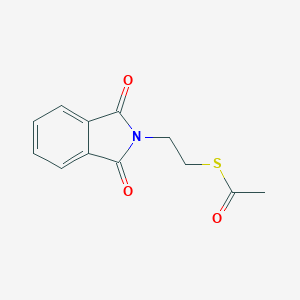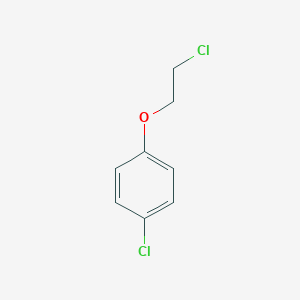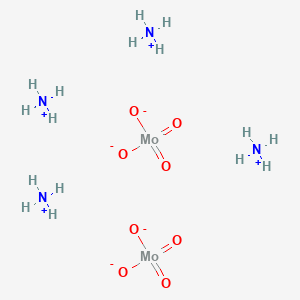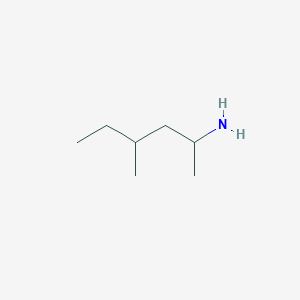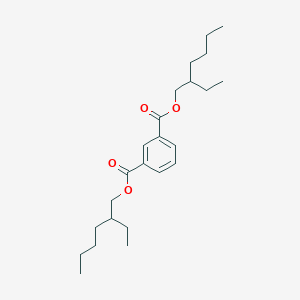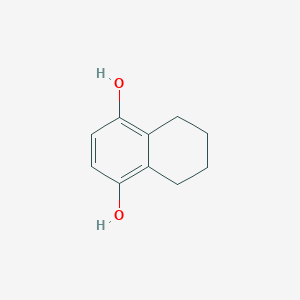
1,4-Naphthalenediol, 5,6,7,8-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenediol, 5,6,7,8-tetrahydro-, also known as tetrahydroxy naphthalene, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenediol, 5,6,7,8-tetrahydro- is not fully understood, but it is believed to exert its effects by scavenging reactive oxygen species and reducing oxidative stress. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
1,4-Naphthalenediol, 5,6,7,8-tetrahydro- has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, reduce the levels of pro-inflammatory cytokines, and inhibit the proliferation of cancer cells. Studies have also shown that the compound can improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,4-Naphthalenediol, 5,6,7,8-tetrahydro- in lab experiments is its low toxicity and high stability. However, the compound is relatively insoluble in water, which can limit its use in certain experiments. Additionally, the compound can exhibit dose-dependent effects, which must be taken into account when designing experiments.
Orientations Futures
There are numerous future directions for research on 1,4-Naphthalenediol, 5,6,7,8-tetrahydro-. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of the compound and its effects on various biological systems.
Conclusion
In conclusion, 1,4-Naphthalenediol, 5,6,7,8-tetrahydro- is a promising compound that has potential applications in various fields. Its antioxidant, anti-inflammatory, and anticancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand the compound's mechanism of action and to explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
1,4-Naphthalenediol, 5,6,7,8-tetrahydro- can be synthesized through various methods, including reduction of 1,4-naphthoquinone with sodium borohydride or sodium dithionite, and reduction of 1,4-naphthoquinone with hydrogen gas over a palladium catalyst. The synthesis method used depends on the intended application of the compound.
Applications De Recherche Scientifique
1,4-Naphthalenediol, 5,6,7,8-tetrahydro- has been extensively studied for its potential applications in various fields. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. Studies have also shown that the compound can be used in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
13623-10-4 |
|---|---|
Nom du produit |
1,4-Naphthalenediol, 5,6,7,8-tetrahydro- |
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H12O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6,11-12H,1-4H2 |
Clé InChI |
GVTDRUXHMYZTFF-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C=CC(=C2C1)O)O |
SMILES canonique |
C1CCC2=C(C=CC(=C2C1)O)O |
Autres numéros CAS |
13623-10-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)
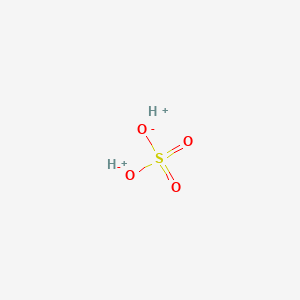
![L-Valine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B86664.png)
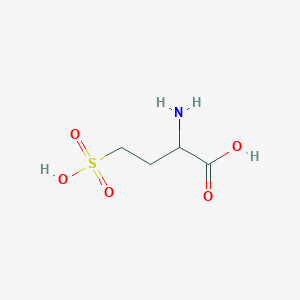
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B86669.png)
